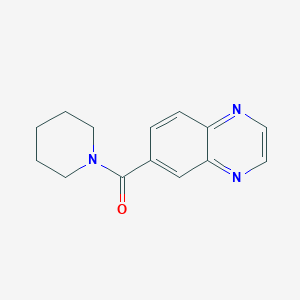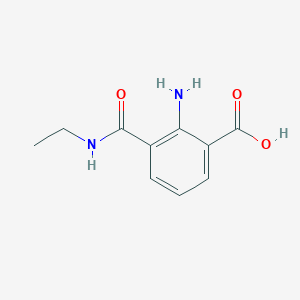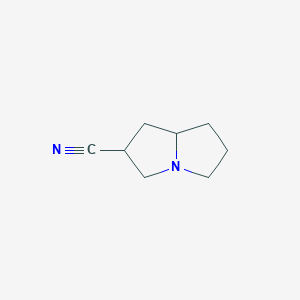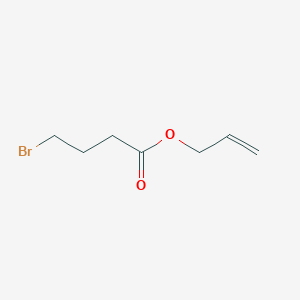
4-methoxytetrahydro-2H-pyran-4-carbaldehyde
Übersicht
Beschreibung
4-Methoxytetrahydro-2H-pyran-4-carbaldehyde is a chemical compound that belongs to the class of organic compounds known as pyrans. It is characterized by a six-membered ring containing one oxygen atom and five carbon atoms.
Synthesis Analysis
The synthesis of compounds related to this compound involves complex chemical reactions. For instance, a related compound, 2,5-bis(butylsulfanyl)-2,3-dihydro-4H-pyran-2-carbaldehyde, exhibits bacteriostatic effects and can be obtained through reactions with alcohols in an acid medium. This process results in the formation of symmetric dialkyl acetal and diastereoisomeric mixed acetals (Keiko et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds in this category is often complex and may involve various functional groups. The structure of related compounds, such as 2-methoxy-3-methyl-6-oxo-4-(2,3,4-tri-O-acetyl-beta-D-xylopyranosylamino)-1,6-dihydropyrimidine-5-carbaldehyde, demonstrates intricate hydrogen-bonded structures (Cobo et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving this compound are diverse. For example, the polyaddition of 3,4-dihydro-2,5-dimethyl-2H-pyran-2-carbaldehyde by metal complexes leads to various products, indicating the compound's reactivity and interaction with different elements (Maślińska-Solich et al., 1995).
Physical Properties Analysis
The physical properties of such compounds can be elucidated through crystallography and spectroscopy. The crystal structure of related compounds, as determined by X-ray diffraction, reveals details about their physical state and molecular alignment (Xu & Shi, 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, can be inferred from various studies. For instance, the synthesis and structure of related compounds, such as 4-{[(E)-(7-methoxy-1,3-benzodioxol-5-yl)methylidene]amino}-1,5-dimethyl-2-phenyl-2,3-dihydro-1H-pyrazol-3-one, demonstrate the potential for forming diverse chemical bonds and structures (Arderne et al., 2021).
Wissenschaftliche Forschungsanwendungen
Catalysis and Organic Synthesis : This compound is a key intermediate in catalytic processes and organic synthesis. For instance, Avi et al. (2009) demonstrated its use in converting dihydro-2H-pyran-2-carbaldehyde through hydroxynitrile lyase catalysis, a process useful in synthesizing cyanohydrins, which have pharmaceutical and agrichemical applications (Avi et al., 2009).
Pharmaceutical Research : Several studies have explored the use of derivatives of this compound in pharmaceutical research. For example, Shahrisa et al. (2012) synthesized new 1,4-dihydropyridine derivatives with potential calcium channel blocking activity using 4-pyrone carbaldehydes (Shahrisa et al., 2012).
Protecting Group in Organic Chemistry : Reese et al. (1970) discussed the use of a derivative of this compound as a protecting group for alcohols in organic synthesis (Reese et al., 1970).
Antimicrobial and Antioxidant Properties : Novel bridged pyrans synthesized using derivatives of this compound showed antimicrobial activity against various fungal and bacterial organisms, as reported by Renuka and Kumar (2015) (Renuka & Kumar, 2015).
Enzymatic and Chemical Reactions : The compound plays a role in various enzymatic and chemical reactions. For example, Kovalskyi et al. (2014) studied its disproportionation in the Cannizzaro reaction, which is important for understanding reaction mechanisms in organic chemistry (Kovalskyi et al., 2014).
Safety and Hazards
The compound is classified as dangerous, with hazard statements H225-H315-H319-H335 . This indicates that it is highly flammable, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding ignition sources, wearing protective gloves and eye protection, and ensuring good ventilation .
Eigenschaften
IUPAC Name |
4-methoxyoxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-9-7(6-8)2-4-10-5-3-7/h6H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAHJOULIZJAHEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCOCC1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478572 | |
| Record name | 4-methoxytetrahydro-2H-pyran-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
175982-76-0 | |
| Record name | 4-methoxytetrahydro-2H-pyran-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478572 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methoxyoxane-4-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[4-(Ethylamino)phenyl]-2,2,2-trifluoro-ethanone](/img/structure/B68900.png)
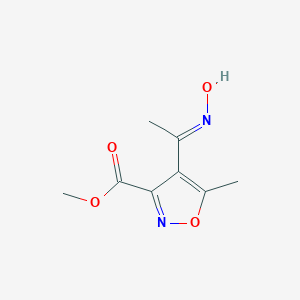
![Sulfamide, [4-(1-methylethyl)phenyl]-(9CI)](/img/structure/B68902.png)
